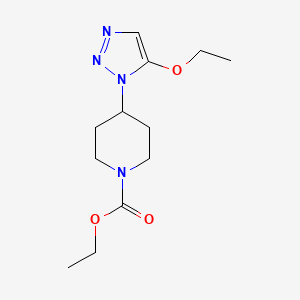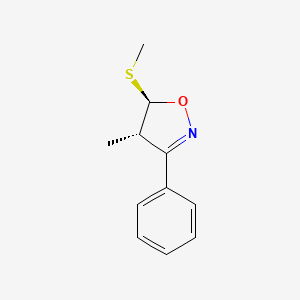
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group, a methylthio group, and a phenyl group attached to the isoxazole ring
Méthodes De Préparation
The synthesis of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a suitable nitrile oxide and an alkene can lead to the formation of the isoxazole ring. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methylthio group or other substituents on the isoxazole ring.
Addition: Electrophilic addition reactions can take place at the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Trans-4-methyl-5-(methylthio)-3-phenyl-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
Trans-4-methyl-5-hydroxyhexanoic acid lactone: This compound has a similar structural motif but differs in functional groups and reactivity.
Trans-4-methyl-5-(1-methylethenyl)cyclohexene: Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
(4S,5R)-4-methyl-5-methylsulfanyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H13NOS/c1-8-10(12-13-11(8)14-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-,11+/m0/s1 |
Clé InChI |
HEEZYQPRAPVHNW-GZMMTYOYSA-N |
SMILES isomérique |
C[C@@H]1[C@H](ON=C1C2=CC=CC=C2)SC |
SMILES canonique |
CC1C(ON=C1C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



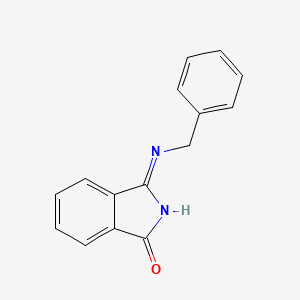
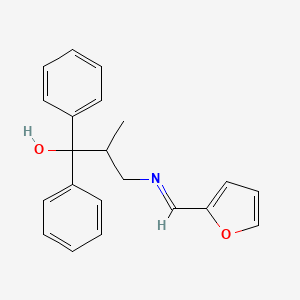
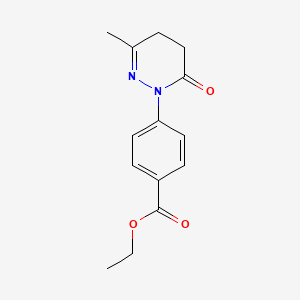

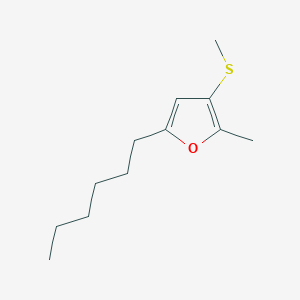

![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
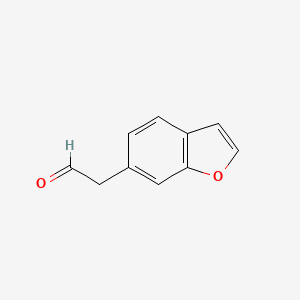
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
